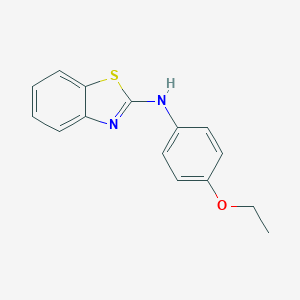

Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-2-18-12-9-7-11(8-10-12)16-15-17-13-5-3-4-6-14(13)19-15/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFFMFMGOVRDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283956 | |

| Record name | Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6634-87-3 | |

| Record name | NSC34474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the In Vitro Evaluation of Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine

Abstract

This technical guide outlines a comprehensive, hypothesis-driven framework for the in vitro characterization of the novel compound, Benzothiazol-2-yl-(4-ethoxy-phenyl)-amine. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Notably, compounds with a 2-aminophenyl-benzothiazole core have demonstrated potent and selective inhibitory activity against human breast cancer cell lines.[3] This guide provides a logical, multi-phase experimental workflow designed for researchers in drug development. It begins with essential preclinical characterization and progresses through primary cytotoxicity screening to mechanistic studies targeting key oncogenic signaling pathways. Each section provides not only detailed, self-validating protocols but also the scientific rationale underpinning the experimental design, ensuring technical accuracy and actionable insights for the investigating scientist.

Introduction and Rationale

The benzothiazole nucleus is a cornerstone of heterocyclic chemistry, recognized for its diverse pharmacological potential.[2] Extensive research has demonstrated that modifications to this core structure can yield compounds with enhanced efficacy and target specificity.[1] Specifically, derivatives of 2-aminophenyl-benzothiazole have emerged as promising anticancer agents.[3][4] The subject of this guide, this compound (hereinafter referred to as Cmpd-X), combines this key pharmacophore with an ethoxy-phenyl moiety, a substitution that may modulate its pharmacokinetic and pharmacodynamic properties.

Given the established anticancer potential of this chemical class, which often involves the modulation of critical cell signaling pathways like the PI3K/Akt/mTOR and MAPK/ERK cascades, a structured in vitro evaluation is warranted.[4][5][6] This document presents a systematic approach to:

-

Establish a foundational physicochemical profile of Cmpd-X.

-

Determine its cytotoxic potential across a panel of relevant human cancer cell lines.

-

Investigate its inhibitory activity against a primary, hypothesis-driven target class: protein kinases.

-

Elucidate its molecular mechanism of action by probing key phosphoproteins in a relevant signaling pathway.

This guide is structured to lead researchers logically from broad, phenotypic screening to specific, target-based mechanistic studies, ensuring an efficient and comprehensive evaluation of Cmpd-X's therapeutic potential.

Phase I: Foundational Compound Characterization

Before commencing biological assays, it is imperative to establish the identity, purity, and solubility of Cmpd-X. This step is critical for data integrity and reproducibility.

Identity, Purity, and Solubility Assessment

The causality behind this initial step is simple: biological data is meaningless without a well-characterized test article. Impurities can produce off-target effects, and poor solubility can lead to erroneously low potency measurements.

Protocol 1: Compound Quality Control and Solubilization

-

Purity & Identity Verification:

-

Confirm the chemical identity and assess purity (>98%) using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Solubility Determination in DMSO:

-

Prepare a supersaturated solution by adding ~10 mg of Cmpd-X to 100 µL of anhydrous Dimethyl Sulfoxide (DMSO).[7]

-

Vortex vigorously for 3 minutes. If the compound dissolves, add more pre-weighed compound until a precipitate is observed.[7]

-

Equilibrate the suspension at room temperature for 24 hours.[7]

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the undissolved solid.[7]

-

Carefully determine the concentration of the supernatant (e.g., via NMR or a UV-Vis standard curve) to define the maximum solubility.[8]

-

-

Preparation of Stock Solution:

-

Based on the determined solubility, accurately weigh the required mass of Cmpd-X to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% anhydrous DMSO.[9]

-

Ensure complete dissolution by vortexing. Store this stock solution in small aliquots at -80°C to prevent repeated freeze-thaw cycles.[10]

-

Phase II: Primary Phenotypic Screening - Cytotoxicity

The first biological question to address is whether Cmpd-X affects cell viability. A colorimetric assay such as the MTT assay provides a robust, high-throughput method to quantify the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[11]

Diagram 1: General In Vitro Experimental Workflow

Caption: A logical workflow for characterizing a novel benzothiazole derivative.

Protocol: MTT Cell Viability Assay

This protocol is designed to be self-validating through the inclusion of appropriate controls. The final concentration of DMSO must be kept below 0.5% to avoid solvent-induced cytotoxicity.[10]

-

Cell Seeding:

-

Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Cmpd-X (e.g., from 100 µM to 0.1 nM) in culture medium from the DMSO stock.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Controls: Include wells with "cells + medium only" (no treatment), and "cells + medium with 0.5% DMSO" (vehicle control).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Solubilization and Measurement:

Data Presentation and Analysis

The resulting absorbance data should be normalized to the vehicle control and plotted against the logarithm of the compound concentration. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Cytotoxicity Data for Cmpd-X

| Cell Line | Treatment Time (h) | Cmpd-X IC₅₀ (µM) | Positive Control IC₅₀ (µM) [e.g., Doxorubicin] |

|---|---|---|---|

| MCF-7 | 72 | [Experimental Value] | [Experimental Value] |

| A549 | 72 | [Experimental Value] | [Experimental Value] |

| HCT116 | 72 | [Experimental Value] | [Experimental Value] |

Phase III: Target-Based Screening - Kinase Inhibition

The rationale for this phase is based on literature indicating that many anticancer benzothiazole derivatives function as protein kinase inhibitors.[4] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[14][15] A biochemical kinase assay is the most direct method to determine if Cmpd-X inhibits kinase activity.[16]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol uses a generic, luminescence-based format (e.g., ADP-Glo™) that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production signifies kinase inhibition.[16]

-

Reagent Preparation:

-

Reconstitute the target kinase (e.g., EGFR, AKT1, MEK1) and its specific substrate peptide in the provided kinase reaction buffer.

-

Prepare an ATP solution at a concentration near the Kₘ for the specific kinase to ensure competitive inhibition can be detected.

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, the substrate, and Cmpd-X at various concentrations.

-

Controls: Include "no enzyme" wells (background), "no inhibitor" wells (100% activity), and a known inhibitor for the target kinase (positive control).

-

Initiate the reaction by adding the ATP solution.[17]

-

Incubate at 30°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.[18]

-

-

ADP Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction, producing light.[16]

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Data Presentation and Analysis

Results are expressed as percent inhibition relative to the "no inhibitor" control. IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

Table 2: Kinase Inhibition Profile for Cmpd-X

| Kinase Target | Cmpd-X IC₅₀ (nM) | Positive Control IC₅₀ (nM) [e.g., Staurosporine] |

|---|---|---|

| EGFR | [Experimental Value] | [Experimental Value] |

| PI3Kα | [Experimental Value] | [Experimental Value] |

| AKT1 | [Experimental Value] | [Experimental Value] |

| MEK1 | [Experimental Value] | [Experimental Value] |

| ERK2 | [Experimental Value] | [Experimental Value] |

Phase IV: Mechanism of Action (MoA) Elucidation

If Cmpd-X demonstrates both cytotoxicity and potent inhibition of a specific kinase (e.g., a kinase in the PI3K/Akt pathway), the next logical step is to confirm this mechanism within a cellular context.[19] Western blotting is the gold-standard technique to measure changes in the phosphorylation state of target proteins, providing direct evidence of pathway inhibition.[5]

Diagram 2: Hypothesized PI3K/Akt Signaling Pathway Inhibition

Caption: Cmpd-X hypothetically inhibits PI3K, blocking downstream Akt activation.

Protocol: Western Blot for Phospho-Akt

This protocol validates whether Cmpd-X inhibits the PI3K/Akt pathway in cells by measuring the phosphorylation level of Akt at Serine 473 (a key activation marker).[20]

-

Cell Lysis:

-

Seed MCF-7 cells in a 6-well plate and grow to 80% confluency.

-

Treat cells with Cmpd-X at 1x, 5x, and 10x its cytotoxic IC₅₀ for a short duration (e.g., 2-6 hours). Include a vehicle control (0.5% DMSO).

-

Wash cells twice with ice-cold PBS and lyse with 150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection & Re-probing:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[5]

-

Self-Validation: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure that observed changes are due to phosphorylation status and not differences in protein loading.[5][22]

-

Conclusion and Future Directions

This guide provides a robust, integrated strategy for the initial in vitro evaluation of this compound. By systematically progressing from foundational characterization through phenotypic and target-based screening to cellular mechanism of action studies, researchers can generate a comprehensive data package. Positive results from this workflow—specifically, potent and selective cytotoxicity, confirmed inhibition of a cancer-relevant kinase, and corresponding downstream pathway modulation in cells—would provide a strong rationale for advancing Cmpd-X into further preclinical development, including selectivity profiling, ADME/Tox studies, and ultimately, in vivo efficacy models.

References

-

Shi, D. et al. (2004). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry. Available at: [Link]

-

Meza, C. et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available at: [Link]

-

Jadhav, S. et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Shetgiri, P. & Kokitkar, S. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

-

BMG LABTECH. (2020). Kinase assays. Available at: [Link]

-

Klicic, J. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. Available at: [Link]

-

Smalley, K. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

-

Osherov, N. & May, G. (2000). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Fungal Genetics and Biology. Available at: [Link]

-

Hennek, J. et al. (2013). PI3K/Akt signalling pathway and cancer. Zhongguo Linchuang Mianyixue Zazhi. Available at: [Link]

-

PubChem. (n.d.). PI3K/AKT Signaling in Cancer. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

Mulani, S. et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate. Available at: [Link]

-

Signalway Antibody LLC. (n.d.). PI3K / Akt Signaling. Available at: [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

-

OncLive. (2011). Targeting PI3K/Akt Pathway: 20 Years of Progress. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Available at: [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.cn [medchemexpress.cn]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. onclive.com [onclive.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 21. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of ethoxy-phenyl-benzothiazole amines

An In-Depth Technical Guide to the Pharmacological Profile of Ethoxy-Phenyl-Benzothiazole Amines

Abstract

The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds. This technical guide provides a comprehensive analysis of a specific, highly promising subclass: ethoxy-phenyl-benzothiazole amines. We delve into the synthetic strategies, physicochemical characterization, and detailed pharmacological profile of these molecules. The primary focus is on their emergent role as multi-target ligands, particularly as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), a novel mechanism for potent analgesia without the common side effects of opioids.[1][2]. Additionally, this guide explores their significant potential in oncology through mechanisms such as kinase and topoisomerase inhibition, as well as their neuroprotective and antimicrobial activities.[3][4][5]. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic pathways are presented to provide researchers and drug development professionals with a thorough, field-proven understanding of this versatile chemical class.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with nitrogen- and sulfur-containing rings being particularly prominent.. Among these, the benzothiazole (BTA) moiety, an aromatic bicyclic system composed of a fused benzene and thiazole ring, has garnered significant attention. Its rigid, planar structure and diverse functionalization potential allow it to interact with a wide range of biological macromolecules, including enzymes and nucleic acids.[6].

Derivatives of the BTA core exhibit an exceptionally broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antioxidant properties.[3][7]. This versatility has made BTA a focal point in the quest for novel drugs to treat a multitude of diseases.[3]. This guide will specifically dissect the ethoxy-phenyl-benzothiazole amine scaffold, a class of compounds demonstrating refined and potent activities that merit specialized investigation.

The Ethoxy-Phenyl-Benzothiazole Amine Scaffold

The core structure of interest combines three key pharmacophoric elements:

-

A 6-ethoxy-benzothiazole ring: The ethoxy group acts as a key modulator of lipophilicity and can influence metabolic stability and receptor binding.

-

A central phenyl ring: This unit provides a scaffold for orienting other functional groups and can be substituted to fine-tune electronic and steric properties.

-

An amine-containing linker: The amine group provides a point for hydrogen bonding and can be part of various linkers (e.g., amide, urea, sulfonamide), which critically impacts the molecule's interaction with its biological targets.

Caption: Core components of the ethoxy-phenyl-benzothiazole amine scaffold.

Synthesis and Characterization

The synthesis of ethoxy-phenyl-benzothiazole amines is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The general approach involves the initial formation of the benzothiazole core followed by coupling to the substituted phenyl-amine portion.

General Synthetic Workflow

The most common and efficient route begins with the condensation of a substituted 2-aminothiophenol with a carboxylic acid derivative, often catalyzed by a dehydrating agent like polyphosphoric acid (PPA).[8].

Caption: General synthetic workflow for ethoxy-phenyl-benzothiazole amines.

Detailed Experimental Protocol: Synthesis of a Representative Amide

This protocol describes the synthesis of an N-(4-(6-ethoxybenzo[d]thiazol-2-yl)phenyl)acetamide, a representative member of this class.

Expert Insight: The choice of PPA is critical; it serves as both a Brønsted acid catalyst and a powerful dehydrating agent, driving the equilibrium of the condensation reaction towards the cyclized product. High temperatures (150-250°C) are necessary to overcome the activation energy for the intramolecular cyclization.[8].

Step 1: Synthesis of 2-(4-nitrophenyl)-6-ethoxybenzothiazole

-

Combine 2-amino-5-ethoxythiophenol (1.0 eq) and 4-nitrobenzoic acid (1.1 eq) in polyphosphoric acid (PPA) (10x weight of reactants).

-

Heat the mixture to 220°C with mechanical stirring for 4-6 hours.

-

Causality: This step facilitates the formation of an intermediate amide followed by an intramolecular electrophilic cyclization onto the thiophenol ring.

-

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate).

-

Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a saturated NaOH solution until the pH is ~8.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude product.

-

Purify via column chromatography (silica gel) to obtain the pure intermediate.

Step 2: Reduction to 4-(6-ethoxybenzo[d]thiazol-2-yl)aniline

-

Suspend the nitrated intermediate (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq) and heat the mixture to reflux (approx. 80°C) for 3-4 hours.

-

Self-Validation: The disappearance of the yellow color of the nitro compound and TLC analysis confirms the completion of the reduction.

-

-

Cool the reaction, pour it into water, and basify with NaHCO3.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure to yield the amine.

Step 3: Acylation to form the final product

-

Dissolve the synthesized amine (1.0 eq) in dichloromethane (DCM) with triethylamine (1.5 eq).

-

Cool the solution to 0°C in an ice bath.

-

Add acetyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water, separate the organic layer, wash with brine, dry over MgSO4, and concentrate to yield the final amide product.

Characterization: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR spectroscopy.[8][9].

Pharmacological Profile

This class of compounds exhibits a rich pharmacological profile, with activities spanning multiple therapeutic areas. The key to their potency lies in their ability to interact with specific biological targets.

Mechanism of Action: A Polypharmacology Approach

A leading application for these compounds is in pain management through a modern "polypharmacology" or multi-target ligand approach.[1]. Specifically, they have been identified as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH).[1][2].

-

Soluble Epoxide Hydrolase (sEH): This enzyme degrades anti-inflammatory and analgesic lipid mediators called epoxyeicosatrienoic acids (EETs).[1]. By inhibiting sEH, these compounds increase the concentration of EETs, promoting pain relief and reducing inflammation.

-

Fatty Acid Amide Hydrolase (FAAH): This enzyme is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[1]. Inhibiting FAAH elevates AEA levels, which then activates cannabinoid receptors (CB1 and CB2) to produce analgesic and mild anti-depressant effects.[1].

The simultaneous inhibition of both enzymes has been shown to produce a robust, synergistic antinociceptive effect.[1]. This dual-target action represents a significant advantage over single-target agents and may reduce the risk of adverse drug-drug interactions associated with combination therapies.[1][2].

Caption: Dual inhibition of sEH and FAAH pathways by ethoxy-phenyl-benzothiazole amines.

Other identified mechanisms of action, particularly for anticancer activity, include:

-

Kinase Inhibition: Certain derivatives act as inhibitors of key signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis.[4].

-

Topoisomerase Inhibition: These compounds can interfere with DNA replication in cancer cells by inhibiting topoisomerase enzymes.[3][10].

-

Induction of Apoptosis: They can trigger programmed cell death in malignant cells, a primary goal of cancer chemotherapy.[4].

Structure-Activity Relationship (SAR) Studies

SAR studies provide critical insights into how chemical structure influences biological activity, guiding the rational design of more potent and selective compounds.

| Modification Site | Substituent Type | Observed Effect on Activity | Reference |

| Benzothiazole Ring | Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) | Increased antimicrobial and anticancer activity. | [3][6] |

| Phenyl Ring (para-pos.) | Strong electronegative atoms (e.g., -Cl, -Br) | Enhanced lipophilicity and cytotoxicity. | [10] |

| Phenyl Ring (ortho/para) | Trifluoromethyl group (-CF₃) | Well-tolerated for sEH/FAAH inhibition but does not improve metabolic stability. | [1][2] |

| Linker | Amide, Carboxamide, or Carbamate | The nature of the linker is critical for activity, with carbamates and carboxamides often showing higher potency than simple amides. | [6] |

In Vitro Pharmacology Protocols

Validating the pharmacological profile requires a suite of robust in vitro assays.

Protocol: FAAH Inhibition Assay (Fluorometric)

-

Principle: This assay measures the hydrolysis of a fluorogenic substrate by recombinant human FAAH. Inhibition is quantified by a reduction in fluorescence.

-

Reagents: Recombinant human FAAH, FAAH substrate (e.g., AMC-Arachidonoyl Amide), assay buffer (e.g., 50 mM Tris-HCl, pH 9.0), test compounds dissolved in DMSO.

-

Procedure:

-

In a 96-well microplate, add 2 µL of test compound at various concentrations.

-

Add 178 µL of assay buffer containing the FAAH enzyme.

-

Pre-incubate for 15 minutes at 37°C to allow compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the FAAH substrate.

-

Read the fluorescence (Excitation: 360 nm, Emission: 465 nm) every 2 minutes for 30 minutes.

-

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition relative to a vehicle control (DMSO) and calculate the IC₅₀ value using non-linear regression.

Protocol: Anticancer Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.

-

Cell Lines: Human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), or U87 MG (glioblastoma).[4][5].

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the resulting formazan crystals with a solubilizing agent (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Therapeutic Potential and Applications

The unique pharmacological profile of ethoxy-phenyl-benzothiazole amines positions them as promising candidates for several therapeutic areas.

-

Analgesia: Their primary and most well-defined potential is in treating inflammatory and neuropathic pain. A significant advantage is the lack of depressive effects on voluntary locomotor activity, a major side effect of opioids, suggesting a safer profile for chronic pain management.[1][2].

-

Oncology: With mechanisms targeting angiogenesis, DNA replication, and cell survival, these compounds are strong candidates for further development as anticancer agents, potentially overcoming resistance to existing chemotherapies.[4][10].

-

Neuroprotection: Some analogs have shown the ability to protect neuronal cells from oxidative stress-induced damage by modulating catalase activity, indicating potential applications in neurodegenerative diseases like Alzheimer's.[5].

-

Antimicrobial Agents: The benzothiazole core is known for its potent activity against a range of bacteria and fungi, and specific derivatives of this class could be developed as new anti-infective drugs.[3][6].

Future Directions and Perspectives

The ethoxy-phenyl-benzothiazole amine scaffold represents a highly fertile ground for therapeutic innovation. While the initial pharmacological data is compelling, several areas warrant further investigation:

-

Pharmacokinetic Optimization: Future work should focus on improving metabolic stability and oral bioavailability, perhaps through modification of the ethoxy group or other metabolic soft spots.

-

Selectivity Profiling: Comprehensive screening against a broader panel of kinases and other off-target enzymes is necessary to ensure a clean safety profile.

-

In Vivo Efficacy Studies: Promising lead compounds must be advanced into relevant animal models of pain, cancer, and neurodegeneration to validate the in vitro findings.

-

Exploration of New Targets: The structural versatility of the scaffold suggests it could be adapted to inhibit other high-value therapeutic targets.

References

-

Cimrová, V., et al. (2024). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]

-

Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]

-

Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]

-

Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. National Institutes of Health (NIH). Available at: [Link]

-

Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. Available at: [Link]

-

Al-Ostath, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). Available at: [Link]

-

Al-Ostath, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]

-

Nishad, S., et al. (2024). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Suresha, G. P., et al. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

-

Suresha, G. P., et al. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. Inpressco. Available at: [Link]

-

Basavaraj, P., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed. Available at: [Link]

Sources

- 1. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. inpressco.com [inpressco.com]

- 10. ijper.org [ijper.org]

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry and a Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship (SAR) Analysis

Introduction: The Enduring Relevance of the Benzothiazole Core

The benzothiazole scaffold, a bicyclic heterocyclic system formed by the fusion of a benzene and a thiazole ring, stands as a cornerstone in the field of medicinal chemistry.[1][2][3][4][5] Its inherent structural rigidity, coupled with the diverse physicochemical properties endowed by the sulfur and nitrogen heteroatoms, makes it a "privileged structure" capable of interacting with a wide array of biological targets.[6][7] This has led to the development of numerous benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties.[1][2][3][4][5][8] Marketed drugs such as the neuroprotective agent Riluzole and the diuretic Ethoxzolamide underscore the clinical significance of this versatile scaffold.[9]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of activities to provide a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological effects of benzothiazole analogs. By dissecting the causal relationships between molecular modifications and therapeutic outcomes, this guide aims to empower researchers to rationally design and synthesize novel benzothiazole derivatives with enhanced potency, selectivity, and drug-like properties.

I. The Benzothiazole Pharmacophore: Key Structural Features and Physicochemical Properties

The biological activity of benzothiazole derivatives is intricately linked to the electronic and steric properties of substituents on both the benzo and thiazole rings. Literature overwhelmingly points to the C-2 and C-6 positions as critical hotspots for modification to modulate pharmacological activity.[1][8]

-

The C-2 Position: This position on the thiazole ring is a primary site for introducing diverse functionalities. The nature of the substituent at C-2 profoundly influences the molecule's interaction with its biological target. For instance, the introduction of aromatic or heteroaromatic rings at this position has been a successful strategy in developing potent anticancer agents.[10]

-

The Benzene Ring (Positions C-4 to C-7): Substitutions on the benzene ring, particularly at the C-6 position, play a crucial role in fine-tuning the electronic properties and lipophilicity of the molecule. Electron-donating or electron-withdrawing groups can significantly impact the overall electron density of the benzothiazole system, thereby influencing its binding affinity and pharmacokinetic profile.

The unique methine center within the thiazole ring is a key feature that contributes to the importance of benzothiazole as a heterocyclic compound.[1][2] The overall planarity of the bicyclic system allows for effective π-π stacking interactions with biological macromolecules, a common binding motif in many drug-receptor interactions.

II. Deciphering the SAR of Benzothiazole Analogs in Key Therapeutic Areas

The true power of the benzothiazole scaffold is revealed through the systematic exploration of its SAR across various disease models. This section will delve into specific examples, highlighting how subtle structural modifications lead to significant changes in biological activity.

A. Anticancer Activity: A Multifaceted Approach

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a wide range of cancer cell lines through diverse mechanisms of action.[3][4][5]

1. Targeting Key Signaling Pathways:

Many benzothiazole analogs exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis. For instance, certain derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cancer progression.[11] By suppressing NF-κB, these compounds can downregulate the expression of pro-inflammatory and pro-survival genes like COX-2 and iNOS, ultimately leading to apoptosis in cancer cells.[11]

2. Induction of Oxidative Stress:

A fascinating and effective anticancer strategy employed by some benzothiazole derivatives is the induction of oxidative stress within cancer cells.[11] These compounds can inhibit antioxidant enzymes such as superoxide dismutase (SOD) and glutathione reductase, leading to an accumulation of reactive oxygen species (ROS).[11] The resulting oxidative damage to cellular components like DNA and mitochondria triggers programmed cell death.[11]

3. Enzyme Inhibition: The Case of Carbonic Anhydrases:

The metalloenzyme carbonic anhydrase (CA), particularly its tumor-associated isoforms CA IX and XII, plays a crucial role in the pH regulation and metabolism of tumors.[4] Benzothiazole derivatives have been investigated as potent inhibitors of these CAs.[3][4][5] By inhibiting CA IX and XII, these compounds disrupt the tumor microenvironment, leading to the inhibition of primary tumor growth and metastasis.[4]

Illustrative SAR for Anticancer Benzothiazoles:

The following table summarizes key SAR findings for benzothiazole analogs with anticancer activity, providing a comparative overview of how different substituents influence their potency.

| Scaffold/Analog Series | Key Substitutions | Observed Effect on Anticancer Activity | Mechanism of Action (if known) | Reference |

| 2-Substituted Benzothiazoles | Introduction of chloromethyl and methoxy functionalities. | Increased anticancer activity. | Not specified. | [4] |

| Phenylacetamide Benzothiazoles | para and meta substitutions on the phenyl ring with electron-withdrawing groups. | Enhanced antiproliferative activity in pancreatic cancer cells. | Not specified. | [9] |

| Benzothiazoles with Fluorine and Nitro Substituents | Fluorine and nitro groups on the benzothiazole core. | Suppression of COX-2 and iNOS activation via NF-κB inhibition, leading to apoptosis. | NF-κB inhibition. | [11] |

Logical Flow for Anticancer SAR Investigation:

The following diagram illustrates a logical workflow for investigating the anticancer SAR of novel benzothiazole analogs.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. researchgate.net [researchgate.net]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]

- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Methods for Radiolabeling Benzothiazole Derivatives for Imaging

Introduction: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry and drug development, renowned for its diverse biological activities.[1][2][3] In the realm of molecular imaging, 2-arylbenzothiazole derivatives have emerged as crucial imaging agents, particularly for the in vivo visualization of pathological protein aggregates. Their structural similarity to Thioflavin T allows them to bind with high affinity to beta-amyloid (Aβ) plaques, a key hallmark of Alzheimer's disease (AD).[4][5] This property has driven the development of numerous radiolabeled benzothiazoles for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, enabling the non-invasive diagnosis and monitoring of neurodegenerative diseases and certain cancers.[6][7]

This comprehensive guide provides detailed protocols and technical insights into the principal methods for radiolabeling benzothiazole derivatives. We will explore strategies using common short-lived radioisotopes such as Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F) for PET, as well as Technetium-99m (⁹⁹ᵐTc) and Gallium-68 (⁶⁸Ga) for SPECT and PET, respectively. The focus will be on the causality behind experimental choices, ensuring that each protocol is a self-validating system from precursor to final product.

Radiolabeling with Carbon-11 (¹¹C)

Carbon-11 is a positron emitter with a short half-life (t½ = 20.4 minutes), making it ideal for PET studies that may require multiple scans in a single day.[8] Its key advantage is that it can be incorporated into organic molecules without altering their fundamental structure or biological activity.[8] The most common method for labeling benzothiazoles with ¹¹C is through N-, O-, or S-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[9]

Principle of ¹¹C-Methylation

The synthesis involves the reaction of a precursor molecule containing a nucleophilic group (e.g., amine, hydroxyl, or thiol) with a high-specific-activity ¹¹C-methylating agent. The choice of base is critical: weaker bases like sodium carbonate are used for mono-alkylation of amines, while stronger bases like sodium hydroxide are required for di-alkylation.[10] The reaction is typically rapid, driven by the need to complete the synthesis and purification within a few half-lives of the isotope.

Experimental Workflow: ¹¹C-Methylation

Caption: General workflow for ¹¹C-labeling of benzothiazoles.

Detailed Protocol: Synthesis of [¹¹C]6-OH-BTA-1 (PiB)

This protocol describes the N-methylation of the desmethyl precursor to produce [¹¹C]Pittsburgh Compound-B ([¹¹C]PiB), a benchmark amyloid imaging agent.[5]

Materials:

-

Precursor: 6-hydroxy-2-(4'-aminophenyl)benzothiazole

-

Methylating Agent: [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

-

Base: Sodium hydroxide (NaOH)

-

Solvent: Dimethylformamide (DMF)

-

HPLC System: C18 semi-preparative column

-

Mobile Phase: Acetonitrile/Water mixture with a suitable buffer

-

Solid Phase Extraction (SPE) Cartridge: C18 Sep-Pak for formulation

Procedure:

-

[¹¹C]CH₃OTf Synthesis: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄, then to [¹¹C]CH₃I, and finally to [¹¹C]CH₃OTf using an automated synthesis module.

-

Precursor Preparation: Dissolve 1-2 mg of the desmethyl precursor in 200-300 µL of DMF in a sealed reaction vessel. Add an appropriate amount of aqueous NaOH. The base deprotonates the amine, making it nucleophilic.

-

Radiolabeling Reaction: Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature or with gentle heating (e.g., 80°C) for 2-5 minutes.

-

Quenching and Purification: Quench the reaction by adding HPLC mobile phase. Inject the entire crude reaction mixture onto the semi-preparative HPLC system to separate the radiolabeled product from unreacted precursor and byproducts.

-

Formulation: Collect the HPLC fraction containing the desired product. Trap the product on a C18 SPE cartridge, wash with sterile water to remove organic solvent, and elute with a small volume of ethanol. Dilute with sterile saline for injection.

-

Quality Control: Perform analytical HPLC to determine radiochemical purity (RCP) and specific activity (SA).[11] The final product should be sterile and pyrogen-free.

Expected Results:

-

Radiochemical Yield (RCY): 40-50% (decay-corrected to end of bombardment).[12]

-

Synthesis Time: 20-25 minutes from end of bombardment.[12]

-

Radiochemical Purity: >99%.[12]

-

Specific Activity: 74-111 GBq/µmol at the end of synthesis.[12]

Radiolabeling with Fluorine-18 (¹⁸F)

Fluorine-18 (t½ = 109.8 minutes) is the most widely used radionuclide for PET imaging due to its longer half-life, which allows for more complex syntheses, centralized production, and distribution to facilities without a cyclotron.[13] The most common method for ¹⁸F-labeling is through nucleophilic substitution.

Principle of Nucleophilic ¹⁸F-Fluorination

This method involves reacting a precursor molecule containing a good leaving group (e.g., nitro, tosylate, mesylate, or an iodonium salt) with activated [¹⁸F]fluoride.[14][15][16] The [¹⁸F]fluoride ion is typically activated by forming a complex with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in an anhydrous aprotic solvent (e.g., acetonitrile, DMSO).

Experimental Workflow: ¹⁸F-Fluorination

Caption: General workflow for nucleophilic ¹⁸F-labeling.

Detailed Protocol: Synthesis of [¹⁸F]2-(4'-Fluorophenyl)-1,3-benzothiazole

This protocol details the synthesis of an ¹⁸F-labeled benzothiazole via aromatic nucleophilic substitution of a nitro-precursor.[14]

Materials:

-

Precursor: 2-(4'-nitrophenyl)-1,3-benzothiazole

-

[¹⁸F]Fluoride: Produced from a cyclotron in [¹⁸O]H₂O

-

Activation Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

-

HPLC System and SPE cartridges as described for ¹¹C-labeling.

Procedure:

-

[¹⁸F]Fluoride Activation: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]F⁻ into a reaction vessel containing K₂₂₂ and K₂CO₃ dissolved in acetonitrile/water. Remove the solvent via azeotropic distillation under a stream of nitrogen at 110-120°C to yield the reactive [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.

-

Radiolabeling Reaction: Add a solution of the 2-(4'-nitrophenyl)-1,3-benzothiazole precursor (5-10 mg) in 0.5-1.0 mL of anhydrous DMSO to the dried [¹⁸F]fluoride complex. Heat the sealed reaction vessel at 150-160°C for 15-20 minutes. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution.[14]

-

Purification: After cooling, dilute the reaction mixture with water/acetonitrile and inject it onto a semi-preparative C18 HPLC column for purification.

-

Formulation: Perform SPE-based formulation as described in the ¹¹C protocol.

-

Quality Control: Analyze the final product for radiochemical purity, chemical purity, specific activity, residual solvents, and pH.

Expected Results:

-

Radiochemical Yield (RCY): ~38% (non-decay corrected).[14]

-

Synthesis Time: 50-60 minutes.

-

Radiochemical Purity: >95%.[16]

-

Specific Activity: >47 GBq/µmol.[16]

Radiolabeling with Metallic Radionuclides (⁹⁹ᵐTc, ⁶⁸Ga)

Labeling with metallic radionuclides requires a different strategy. A bifunctional chelator (BFC) is first conjugated to the benzothiazole pharmacophore. This BFC then strongly binds the metallic radionuclide. This approach is common for Technetium-99m (for SPECT) and Gallium-68 (for PET).[13][17]

Principle of Chelation-Based Labeling

The process involves two main stages:

-

Conjugation: A benzothiazole derivative with a suitable functional group (e.g., amine, carboxylic acid) is covalently linked to a chelator molecule (e.g., DOTA, DTPA, TACN, HBED-CC).[13]

-

Radiolabeling: The resulting conjugate is incubated with the metallic radionuclide under specific pH and temperature conditions, leading to the formation of a stable metal-chelate complex.

Detailed Protocol: Synthesis of a ⁶⁸Ga-Labeled Benzothiazole-TACN Conjugate

This protocol is a representative example for labeling a 1,4,7-triazacyclononane (TACN)-based benzothiazole conjugate with ⁶⁸Ga for PET imaging of amyloid-β.[13]

Materials:

-

Precursor: Benzothiazole-TACN conjugate

-

Radionuclide: ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Buffer: Sodium acetate or HEPES buffer (pH 3.5-4.5)

-

Purification: C18 SPE cartridge

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Radiolabeling Reaction: In a sterile vial, add the ⁶⁸GaCl₃ eluate to a solution of the benzothiazole-TACN conjugate (10-20 µg) in buffer. The acidic pH is crucial for efficient complexation of ⁶⁸Ga.

-

Incubation: Heat the reaction mixture at 95-100°C for 5-10 minutes.

-

Purification: The reaction mixture can often be used directly after pH adjustment. If purification is needed to remove unchelated ⁶⁸Ga, pass the mixture through a C18 SPE cartridge. The labeled conjugate is retained, while free ⁶⁸Ga passes through. Elute the final product with ethanol/saline.

-

Quality Control: Use radio-TLC or HPLC to determine the radiochemical purity by separating the ⁶⁸Ga-complex from free ⁶⁸Ga.[11][18]

Expected Results:

-

Radiochemical Yield (RCY): >95%.

-

Synthesis Time: <15 minutes.

-

Radiochemical Purity: >98%.

-

Advantage: This method is fast, efficient, and relies on a generator-produced isotope, eliminating the need for an on-site cyclotron.[13]

Summary of Radiolabeling Methods

| Parameter | ¹¹C-Methylation | ¹⁸F-Nucleophilic Substitution | ⁶⁸Ga-Chelation |

| Radionuclide | Carbon-11 | Fluorine-18 | Gallium-68 |

| Half-life | 20.4 min | 109.8 min | 68 min |

| Imaging Modality | PET | PET | PET |

| Typical Precursor | Desmethyl-amine/phenol | Nitro/Tosyl-aryl | Chelator-conjugated |

| Labeling Agent | [¹¹C]CH₃OTf / [¹¹C]CH₃I | [K/K₂₂₂]⁺[¹⁸F]F⁻ | ⁶⁸GaCl₃ |

| Reaction Temp. | 25 - 90 °C | 120 - 160 °C | 95 - 100 °C |

| Reaction Time | 2 - 5 min | 10 - 20 min | 5 - 10 min |

| Typical RCY | 40 - 50% | 20 - 40% | >95% |

| Key Advantage | No change to molecule structure | Longer half-life for distribution | Fast, kit-based, no cyclotron |

| Key Disadvantage | Very short half-life | Multi-step synthesis | Requires bifunctional conjugate |

References

- Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT(3) receptor. PubMed.

- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.

- Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging. PMC - NIH.

- Synthesis of carbon-11 Labeled Fluorinated 2-arylbenzothiazoles as Novel Potential PET Cancer Imaging Agents. PubMed.

- Isotopically-labeled benzothiazole compounds as imaging agents for amyloidogenic proteins.

- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine.

- Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent. Neurocluster.

- Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson.

- Synthesis, characterization and 11C- radiolabeling of amino phenyl benzothiazoles: Structural effects on the alkylation of. UQ eSpace - The University of Queensland.

- 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques. PMC - NIH.

- 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiop

- Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and Evaluation as Amyloid Imaging Agent in Comparison With [11C]PIB. PubMed.

- Benzothiazole synthesis. Organic Chemistry Portal.

- Dibenzothiazoles as novel amyloid-imaging agents. PubMed - NIH.

- Synthesis and Evaluation of Three 18F-labeled Aminophenylbenzothiazoles as Amyloid Imaging Agents. PubMed.

- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.

- Metabolically stabilized benzothiazoles for imaging of amyloid plaques. PubMed.

- Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles. PubMed.

- Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS | Request PDF.

- Synthesis and 11C-Radiolabelling of 2-Carboranyl Benzothiazoles. PMC - NIH.

- Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core.

- Synthesis and Evaluation of 11C-Labeled 6-Substituted 2-Arylbenzothiazoles as Amyloid Imaging Agents.

- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera - Unife.

- Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent.

- Synthesis and aromatic [18F]fluorination of benzothiazole analogues for AD imaging probe. Society of Nuclear Medicine.

- Synthesis and 11 C-Radiolabelling of 2-Carboranyl Benzothiazoles. MDPI.

- Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstr

- A Novel 18F-Labeled Imidazo[2,1-b]benzothiazole (IBT) for High-Contrast PET Imaging of β-Amyloid Plaques. ACS Medicinal Chemistry Letters.

- Synthesis and evaluation of 18F-fluoroethylated benzothiazole derivatives for in vivo imaging of amyloid plaques in Alzheimer's disease. PubMed.

- Synthesis of a [18F]fluorobenzothiazole as potential amyloid imaging agent. Journal of Labelled Compounds and Radiopharmaceuticals.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

- Direct iodination of electron-deficient benzothiazoles: rapid access to highly efficient two-photon absorbing fluorophores with quadrupolar (D-π-A-π-D)

- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm

- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.

- Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico.

Sources

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. WO2007064773A2 - Isotopically-labeled benzothiazole compounds as imaging agents for amyloidogenic proteins - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Radiolabeled Chalcone Derivatives as Potential Radiotracers for β-Amyloid Plaques Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT(3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of three 18F-labeled aminophenylbenzothiazoles as amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and aromatic [18F]fluorination of benzothiazole analogues for AD imaging probe | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 17. 2-(4′-Aminophenyl)benzothiazole Labeled with 99mTc-Cyclopentadienyl for Imaging β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]

Green Chemistry in Benzothiazole Synthesis: A Guide to Sustainable Methodologies

Introduction: The Imperative for Greener Benzothiazole Synthesis

The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of a wide array of pharmacologically active agents with applications as antimicrobial, anticancer, and anti-inflammatory drugs.[1][2] Traditionally, the synthesis of these vital heterocycles has often relied on methods that employ harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns and economic burdens.[1][3] The principles of green chemistry offer a transformative approach to chemical synthesis, aiming to minimize or eliminate the use and generation of hazardous substances.[4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge, environmentally benign strategies for benzothiazole synthesis, complete with in-depth protocols and a comparative analysis of their efficacy.

The most common and versatile route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes, ketones, carboxylic acids, or their derivatives.[1][2] Our focus will be on green alternatives to this classical approach, exploring the application of microwave irradiation, ultrasonic energy, and reusable catalysts in benign solvent systems or solvent-free conditions.

Core Principles of Green Benzothiazole Synthesis

The green methodologies discussed herein are underpinned by several key principles of sustainable chemistry:

-

Energy Efficiency: Utilizing microwave and ultrasound technologies to dramatically reduce reaction times and energy consumption compared to conventional heating.[6]

-

Waste Prevention: Employing catalytic processes and solvent-free conditions to minimize the generation of waste.[6]

-

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or glycols, and utilizing non-toxic, reusable catalysts.[7]

-

Catalysis: Leveraging the power of catalysts to enhance reaction rates and selectivity, often under milder conditions.[4]

Microwave-Assisted Benzothiazole Synthesis: A Revolution in Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, utilizing the ability of polar molecules to efficiently absorb microwave energy and convert it into heat.[8] This leads to rapid and uniform heating of the reaction mixture, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity.[8][9]

Causality of Experimental Choices in MAOS

The choice of solvent in MAOS is critical. Polar solvents, such as polyethylene glycol (PEG), are often used as they couple efficiently with microwave irradiation, leading to rapid heating. Solvent-free conditions are also highly effective, particularly when the reactants themselves are polar enough to absorb microwave energy.[1] The use of a catalyst, even in small amounts, can significantly accelerate the reaction by lowering the activation energy.

Protocol 1: Microwave-Assisted Synthesis of 2-Arylbenzothiazoles in PEG

This protocol describes a green and efficient method for the synthesis of 2-arylbenzothiazoles using polyethylene glycol (PEG) as a recyclable solvent under microwave irradiation.

Materials:

-

2-aminothiophenol

-

Aromatic aldehyde

-

Polyethylene glycol 200 or 400 (PEG-200 or PEG-400)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Ethanol

-

Microwave reactor (e.g., CEM Discover)

-

Standard laboratory glassware

Procedure:

-

In a 25 mL Erlenmeyer flask, combine 2-aminothiophenol (2.5 mmol), the corresponding aromatic aldehyde (5 mmol), PEG-200 or PEG-400 (5 mL), and a catalytic amount of p-TsOH (0.1 mmol).

-

Place the flask in the microwave reactor and irradiate the reaction mixture for 10–15 minutes at a power of 450-560 W.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethanol (10 mL) to the cooled mixture. The product may crystallize directly or can be precipitated by adding cold water (50 mL).

-

Isolate the solid product by filtration, wash with water, and dry.

Data Presentation: Microwave-Assisted vs. Conventional Synthesis

| Product | Conventional Method (Time, h) | Conventional Yield (%) | Microwave Method (Time, min) | Microwave Yield (%) |

| 2-Phenylbenzothiazole | 5 | 75 | 10 | 92 |

| 2-(4-Chlorophenyl)benzothiazole | 6 | 72 | 12 | 90 |

| 2-(4-Methoxyphenyl)benzothiazole | 5.5 | 78 | 10 | 95 |

| 2-(4-Nitrophenyl)benzothiazole | 7 | 68 | 15 | 88 |

Data compiled from representative literature.[2]

Ultrasound-Assisted Benzothiazole Synthesis: The Power of Sonochemistry

Sonochemistry, the application of ultrasound to chemical reactions, provides a unique and efficient way to promote chemical transformations.[3][10] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[3] This method is particularly attractive for its mild reaction conditions, often at room temperature, and its compatibility with solvent-free reactions.[7][11]

Causality of Experimental Choices in Sonochemistry

The primary advantage of ultrasound is its ability to generate high energy in a localized manner without the need for bulk heating. This makes it ideal for thermally sensitive substrates. Solvent-free conditions are often preferred as they simplify the work-up procedure and reduce waste.[7] The use of a probe sonicator allows for the direct and efficient delivery of ultrasonic energy to the reaction mixture.

Protocol 2: Solvent- and Catalyst-Free Ultrasound-Assisted Synthesis of Benzothiazole Derivatives

This protocol details a simple and environmentally friendly method for the synthesis of benzothiazole derivatives using a high-intensity ultrasonic probe.[7]

Materials:

-

2-aminothiophenol

-

Substituted benzaldehyde

-

Ultrasonic probe sonicator

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

In a suitable reaction vessel, add 2-aminothiophenol (3.00 mmol) and the desired benzaldehyde derivative (3.00 mmol).

-

Irradiate the mixture with an ultrasonic probe for 20 minutes at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the crude product directly by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure benzothiazole derivative.[7]

Data Presentation: Ultrasound-Assisted Synthesis of Benzothiazoles

| Aldehyde Substituent | Reaction Time (min) | Yield (%) |

| H | 20 | 83 |

| 4-Cl | 20 | 78 |

| 4-OCH₃ | 20 | 80 |

| 4-NO₂ | 20 | 75 |

| 2-Cl | 20 | 72 |

Data adapted from Kan et al. (2017).[7]

Heterogeneous Catalysis in Benzothiazole Synthesis: The Path to Reusability

The use of heterogeneous catalysts is a cornerstone of green chemistry, offering advantages such as easy separation from the reaction mixture, reusability, and often milder reaction conditions.[1][12][13] Several solid acid catalysts have been successfully employed for the synthesis of benzothiazoles.

Causality of Experimental Choices in Heterogeneous Catalysis

The choice of a solid support, such as silica gel, is advantageous due to its high surface area and the ability to be functionalized.[1] The active catalytic species, such as NaHSO₄ or SnP₂O₇, provides the acidic sites necessary to catalyze the condensation and cyclization steps.[1] The reusability of the catalyst is a key feature, making the process more economical and sustainable.

Protocol 3: Synthesis of 2-Arylbenzothiazoles using a Reusable Heterogeneous Catalyst

This protocol describes the synthesis of 2-arylbenzothiazoles using NaHSO₄-SiO₂ as an efficient and reusable heterogeneous catalyst.[1]

Materials:

-

2-aminothiophenol

-

Aromatic aldehyde

-

NaHSO₄-SiO₂ catalyst

-

Ethanol

-

Standard laboratory glassware

Catalyst Preparation (NaHSO₄-SiO₂):

-

Add silica gel (230–400 mesh) to a solution of NaHSO₄ in water.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the water under reduced pressure to obtain the dry catalyst.

Synthesis Procedure:

-

To a mixture of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add the NaHSO₄-SiO₂ catalyst (0.1 g).

-

Reflux the reaction mixture for the appropriate time (monitor by TLC).

-

After completion of the reaction, filter the hot reaction mixture to separate the catalyst.

-

Wash the catalyst with hot ethanol and dry it for reuse.

-

Allow the filtrate to cool to room temperature. The product will crystallize out.

-

Collect the product by filtration and recrystallize from ethanol if necessary.

Data Presentation: Performance of Reusable Catalysts

| Catalyst | Reaction Time (min) | Yield (%) | Reusability (cycles) |

| SnP₂O₇ | 8-35 | 87-95 | At least 5 |

| NaHSO₄-SiO₂ | 30-60 | 85-95 | Multiple |

| Sulfated tungstate | 15-25 | 90-96 | At least 5 |

Data compiled from various sources.[1][14]

Visualizing the Reaction Pathways and Workflows

To further elucidate the processes described, the following diagrams illustrate the core reaction mechanism and a generalized experimental workflow for green benzothiazole synthesis.

Conclusion and Future Outlook

The adoption of green chemistry principles in the synthesis of benzothiazoles offers significant advantages in terms of environmental impact, safety, and process efficiency.[6] Microwave-assisted synthesis, sonochemistry, and the use of heterogeneous catalysts have all proven to be highly effective strategies for the clean and rapid production of these important heterocyclic compounds. While each method has its own set of advantages, the choice of the most appropriate technique will depend on the specific substrate, desired scale of reaction, and available laboratory equipment. Future research in this area will likely focus on the development of even more active and selective catalysts, the use of biomass-derived starting materials, and the integration of flow chemistry for continuous and scalable green production of benzothiazoles.

References

-

Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

-

Kan, W. L., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(5), 1219-1227. [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC, 7(1), 1-23. [Link]

-

Kaur, H., & Singh, J. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]

-

Bibi, S., & Kamal, A. (2023). Green chemistry and catalysis: An emerging sustainable approach in synthetic chemistry. BIO Web of Conferences, 61, 01001. [Link]

-

Sharma, P., & Kumar, A. (2022). Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Topics in Current Chemistry, 380(1), 1-45. [Link]

-

ResearchGate. (n.d.). Synthesis of benzothiazole products via the heterogeneous catalysis... Retrieved from [Link]

-

Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate. [Link]

-

Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(3), 1475-1519. [Link]

-

Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Synthetic Communications, 51(21), 3236-3245. [Link]

-

Yaneva, D. (2024). APPLICATION OF THE SONOCHEMISTRY IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS – A BRIEF REVIEW. SCIENTIFIC RESEARCH AND EDUCATION IN THE AIR FORCE, 26(1), 1-10. [Link]

-

ResearchGate. (n.d.). Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Retrieved from [Link]

-

Osatiashtiani, A., et al. (2017). A Comprehensive Review of Fine Chemical Production Using Metal-Modified and Acidic Microporous and Mesoporous Catalytic Materials. Catalysts, 7(3), 84. [Link]

-

Cinnante, M., et al. (2020). Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. Current Organic Chemistry, 24(1), 1-2. [Link]

-

Tran, P. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega, 4(1), 1734-1742. [Link]

-

ResearchGate. (n.d.). Advancement in Heterogeneous Catalysts for the Synthesis of Benzothiazole Derivatives. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]

-

Behera, N., & Mishra, A. (2023). Sustainable Catalysis: A Review of Green Catalysts and Their Applications. International Journal of Green Energy, 20(12), 1435-1452. [Link]

-

Journal of Synthetic Chemistry. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. [Link]

-

ResearchGate. (n.d.). (PDF) Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. Retrieved from [Link]

-

Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free condition using recyclable sulfated tungstate. Synthetic Communications, 51(21), 3236-3245. [Link]

-

Dunn, P. J., et al. (2010). Green Chemistry in the Fine Chemicals and Pharmaceutical Industries. Organic Process Research & Development, 14(4), 888-901. [Link]

-

Mohamed, H. M. (2019). Sonochemistry (Applications of Ultrasound in Chemical Synthesis and Reactions): A Review Part III. Journal of Pharmaceutical Research International, 31(6), 1-19. [Link]

-

Praveen, C., et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609-624. [Link]

-

Sharma, A., et al. (2023). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. Journal of Pharmaceutical Negative Results, 14(3), 501-507. [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. Retrieved from [Link]

-

de la Hoz, A., et al. (2005). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. Chemical Society Reviews, 34(2), 164-178. [Link]

-

Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86. [Link]

-

Wang, Y., et al. (2018). Single-atom catalyst: a rising star for green synthesis of fine chemicals. National Science Review, 5(5), 637-638. [Link]

-

International Journal of Creative Research Thoughts (IJCRT). (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. [Link]

-

Dwivedi, B. (2023). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal for Research in Applied Science & Engineering Technology, 11(5), 3462-3466. [Link]

-